molecular formula C7H14O4 B1363285 cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol CAS No. 55904-12-6

cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol

Cat. No.: B1363285
CAS No.: 55904-12-6
M. Wt: 162.18 g/mol
InChI Key: INVRLGIKFANLFP-OLQVQODUSA-N
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Description

cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol (CAS: 25432-12-6) is a chiral 1,3-dioxolane derivative featuring two hydroxymethyl groups at the 4,5-positions and two methyl substituents at the 2,2-positions. Its molecular formula is C₇H₁₄O₄ (MW: 162.19 g/mol), and it is typically stored at 2–8°C .

Properties

IUPAC Name

[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVRLGIKFANLFP-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]([C@@H](O1)CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetal Formation (Ketalization)

  • The vicinal diol (glycerol) reacts with 2-propanal dimethyl acetal under acidic catalysis.
  • Tosic acid protonates the acetal oxygen, facilitating nucleophilic attack by the diol hydroxyl groups.
  • This leads to ring closure forming the 1,3-dioxolane ring with two methyl groups at the 2-position (2,2-dimethyl substitution).
  • Methanol is released as a by-product and removed continuously to shift equilibrium toward product formation.

Alternative Approaches and Industrial Preparations

Use as Chiral Intermediate

  • The compound is often prepared as a chiral intermediate for asymmetric synthesis.
  • Enantiomerically pure forms (e.g., (4S,5S) or (4R,5R) isomers) can be obtained by stereoselective synthesis or resolution techniques.
  • These forms are valuable for preparing chiral ligands or auxiliaries in organic synthesis.

Summary Table of Preparation Methods

Preparation Method Key Reagents & Catalysts Conditions Yield & Purity Notes
Solvent-free green synthesis USP Kosher glycerol, 2-propanal dimethyl acetal, tosic acid, aluminum isopropylate Reflux 68–72 °C, 2–6 h, solvent-free Intermediate: 99.3% yield; final product high yield Eco-friendly, high yield, minimal solvent use
Acid-catalyzed ketalization with mineral acids (traditional) Glycerol, acetone, mineral acid catalyst Reflux, solvent or solvent-free Moderate to high yield Less eco-friendly, mineral acid corrosion risk
Stereoselective synthesis for chiral isomers Chiral starting materials or resolution steps Controlled temperature, chiral catalysts High enantiomeric excess Used for chiral ligand/intermediate production

Research Findings and Analytical Data

  • The solvent-free method demonstrates superior productivity and environmental compatibility compared to traditional methods using mineral acids and solvents.
  • Analytical techniques such as potassium permanganate titration confirm complete protection of vicinal hydroxyl groups during intermediate formation.
  • Purification by ether washing and vacuum distillation ensures removal of impurities and by-products.
  • The final product’s stereochemistry is confirmed by optical rotation and spectroscopic methods (NMR, IR), consistent with the cis configuration.

Chemical Reactions Analysis

Types of Reactions

cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group into a carboxyl group.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted dioxolane compounds, depending on the specific reaction and conditions employed .

Scientific Research Applications

Intermediate for Synthesis

Cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol serves as a key intermediate in the preparation of various compounds:

  • Pheromones : It is utilized in synthesizing (6Z)-cis-9S,10R-epoxy-nonadecene, which is a female sex pheromone of the elm spanworm. This application highlights its significance in ecological chemistry and pest management .
  • Chiral Ligands : The compound can be reacted with phosphorochloridite to prepare chiral diphosphite ligands. These ligands are crucial in asymmetric synthesis and catalysis, which are essential for producing enantiomerically pure compounds .

Bio-Based Solvent Development

Recent studies have highlighted the potential of this compound as a bio-based solvent. The development of sustainable solvents is driven by the need to reduce toxicity and environmental impact:

  • Case Study on Methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl Carbonate : This study illustrates the challenges and methodologies involved in developing bio-based solvents derived from glycerol. The compound can be synthesized through a series of steps that include computational modeling and experimental validation of solubility parameters . Although promising as a green solvent, it emphasizes that being bio-derived alone does not guarantee functional proficiency or safety .

Data Table: Applications Overview

Application TypeSpecific Use CaseReference
Organic SynthesisIntermediate for pheromone synthesis
Chiral Ligand PreparationUsed to create chiral diphosphite ligands
Bio-Based SolventPotential for use as a sustainable solvent

Mechanism of Action

The mechanism of action of cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its hydroxyl groups can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Structural Comparison of Selected 1,3-Dioxolane Derivatives
Compound Name Substituents/R-Groups Molecular Formula Key Features/Applications References
cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol 4,5-diyl-dimethanol; 2,2-dimethyl C₇H₁₄O₄ Chiral ligand precursor; catalytic applications
Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate 4,5-dicarboxylate; 2-hydroxyphenyl C₁₃H₁₄O₇ Antimicrobial activity (MIC: 4.8–5000 µg/mL)
(2-Phenyl-1,3-dioxolane-4,5-diyl)dimethanol 4,5-diyl-dimethanol; 2-phenyl C₁₁H₁₄O₄ Structural analog with aromatic substituent
cis-2,5-Bis(hydroxymethyl)tetrahydrofuran Tetrahydrofuran backbone C₆H₁₂O₃ Solvent/intermediate; lower steric hindrance
Key Observations:
  • Steric and Electronic Effects : The 2,2-dimethyl groups in the target compound enhance steric hindrance, favoring enantioselective catalysis, whereas phenyl or ester substituents (e.g., in ) modulate electronic properties for bioactivity .
  • Chirality : The cis-configuration in the target compound preserves chirality from natural precursors (e.g., L-tartaric acid), critical for asymmetric synthesis .
Table 2: Antimicrobial Activity of 1,3-Dioxolane Derivatives
Compound MIC Range (µg/mL) Target Microorganisms Reference
Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate 4.8–5000 S. aureus, E. coli, C. albicans
This compound N/A Not reported for parent compound

Note: While the target compound itself lacks reported antimicrobial activity, its derivatives (e.g., TADDOL) are non-bioactive but critical in catalysis. In contrast, ester-functionalized dioxolanes exhibit broad-spectrum antimicrobial effects .

Industrial and Commercial Aspects

Table 3: Pricing and Availability
Compound Price (USD/g) Availability Supplier Reference
This compound 32 Made-to-order CymitQuimica
Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate N/A Typically in stock

Note: The target compound’s made-to-order status reflects niche applications, whereas antimicrobial dioxolanes are often stock items due to broader utility .

Biological Activity

(cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and relevant research findings.

1. Chemical Structure and Properties

(this compound is a dioxolane derivative characterized by its unique structural features. The compound's molecular formula is C7H14O4C_7H_{14}O_4, and it exhibits properties typical of polyfunctional alcohols and ethers.

2. Synthesis Methods

The synthesis of (this compound can be achieved through various methods, including:

  • Diastereoselective reactions : Utilizing chiral diols and aldehydes to form dioxolanes with high enantiomeric excess.
  • Acetalization reactions : Involving the reaction of salicylaldehyde with diols under catalytic conditions to yield dioxolane derivatives .

3.1 Antiviral Activity

Recent studies have highlighted the potential of dioxolane derivatives as inhibitors of viral proteases. Specifically, research indicated that derivatives of 2,2-dimethyl-1,3-dioxolane exhibited significant inhibitory effects on the human rhinovirus (HRV) 3C protease. One derivative showed an IC50 value of 2.50 µM against HRV 3C protease, suggesting its potential as a lead compound for developing antiviral agents .

3.2 Antibacterial and Antifungal Activity

The biological activity of various 1,3-dioxolane derivatives has been evaluated against a range of bacterial and fungal strains:

  • Antibacterial Activity : Compounds derived from dioxolanes demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values between 625–1250 µg/mL against these pathogens .
  • Antifungal Activity : The same compounds exhibited promising antifungal activity against Candida albicans, with effective concentrations noted in the range of 156.25–312.5 µg/mL for various dioxolane derivatives .

4. Research Findings Summary

The following table summarizes key findings related to the biological activities of (this compound and its derivatives:

Activity Type Target Organism MIC (µg/mL) Reference
AntiviralHRV 3C protease2.50
AntibacterialStaphylococcus aureus625–1250
AntibacterialEnterococcus faecalis625
AntifungalCandida albicans156.25–312.5

Case Study: Synthesis and Evaluation of Dioxolanes

A notable study synthesized several dioxolane derivatives and assessed their biological activities. The results indicated that while some compounds were effective against specific bacterial strains, others displayed negligible activity. This variability underscores the importance of structural modifications in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of cis-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol via nucleophilic substitution reactions?

  • Methodological Answer : The reaction typically involves protecting group strategies and stereochemical control. For example, sodium hydride in DMF can deprotonate the diol, enabling nucleophilic substitution with alkylating agents like hept-6-yn-1-yl methanesulfonate. Key parameters include maintaining anhydrous conditions, inert atmosphere (N₂), and precise stoichiometry (e.g., 1:1 molar ratio of diol to NaH) to minimize side reactions. Post-reaction quenching with water and purification via silica gel chromatography are critical for isolating the product in high yield (71% reported) .

Q. How is the stereochemical purity of cis-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol derivatives validated experimentally?

  • Methodological Answer : Chiral resolution and enantiomeric excess (ee) are confirmed using HPLC with chiral stationary phases. For example, TADDOL derivatives synthesized from this compound exhibit >99.5% ee when analyzed via chiral HPLC . X-ray crystallography is also employed to confirm absolute configuration, as seen in titanium(IV) complexes derived from the diol .

Q. What are the common analytical techniques for characterizing intermediates in the synthesis of this compound?

  • Methodological Answer :

  • Elemental Analysis : Combustion analysis (C, H, N) ensures purity, with deviations <0.1% from theoretical values (e.g., C: 60.85% found vs. 60.79% calculated) .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve stereoisomers and confirm substitution patterns. For example, methylene protons adjacent to the dioxolane ring appear as singlets (δ ~1.35 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., m/z 666.80 for C₄₇H₃₈O₄ derivatives) .

Advanced Research Questions

Q. How can cis-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol serve as a precursor for chiral ligands in asymmetric catalysis?

  • Methodological Answer : The diol is functionalized to synthesize TADDOL (tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands. For example, reacting with Grignard reagents (e.g., naphthylmagnesium bromide) under inert conditions yields bis(naphthyl)methanol derivatives. These ligands form chiral aluminum complexes (e.g., with triethylaluminum) for enantioselective catalysis, such as in the synthesis of d-isopulegol (86% yield) .

Q. What strategies resolve contradictions in reaction yields when scaling up syntheses involving this compound?

  • Methodological Answer : Discrepancies in yields (e.g., 71% vs. 17% for similar reactions) often stem from:

  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity but may decompose sensitive intermediates.
  • Temperature Control : Exothermic reactions require strict cooling (e.g., 0°C for Grignard additions) to prevent racemization .
  • Workup Protocols : Slow quenching (e.g., 5-hour NH₄Cl addition) minimizes emulsion formation during extraction .

Q. How are computational methods integrated with experimental data to predict the reactivity of derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states in nucleophilic substitutions. For example, the steric bulk of tetraaryl groups in TADDOL derivatives lowers activation energy for enantioselective pathways. Experimental validation via kinetic studies (e.g., monitoring by ¹H NMR) confirms computational predictions .

Q. What advanced crystallographic techniques elucidate the coordination geometry of metal complexes derived from this diol?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines structures. For titanium(IV)-TADDOL complexes, displacement parameters (ADPs) and Flack parameters (0.05(2)) confirm absolute stereochemistry. Data collection at 125 K minimizes thermal motion artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
Reactant of Route 2
cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol

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